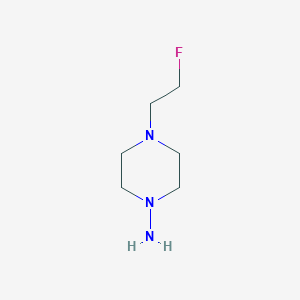

4-(2-Fluoroethyl)piperazin-1-amine

Description

Contextualization of Fluoroalkylated Piperazine (B1678402) Derivatives in Synthetic Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. Fluoroalkylation, the process of introducing a fluoroalkyl group into a molecule, is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The piperazine ring itself is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. drugbank.combroadpharm.com The combination of a fluoroalkyl group with the piperazine core results in a class of compounds with significant potential in the development of novel pharmaceuticals and functional materials. For instance, the presence of a fluorine atom can block sites of metabolism, leading to improved pharmacokinetic profiles.

Structural Significance of the Piperazine Amine Scaffold in Chemical Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure provides a rigid framework that can be readily functionalized at either nitrogen atom, allowing for the introduction of diverse substituents and the exploration of chemical space. drugbank.combroadpharm.com The presence of a primary amine at the 1-position, as in 4-(2-Fluoroethyl)piperazin-1-amine, offers a reactive handle for a variety of chemical transformations. This primary amine can participate in reactions such as amidation, reductive amination, and the formation of Schiff bases, making the piperazine amine scaffold a valuable synthon for the construction of larger, more complex molecules. This versatility allows for its incorporation into a wide array of molecular architectures, from small molecule inhibitors to larger supramolecular assemblies. The piperazine moiety is known to improve the pharmacological and pharmacokinetic profiles of drug candidates by providing sites for hydrogen bonding, which can enhance water solubility and bioavailability. broadpharm.com

Overview of Research Domains for 4-(2-Fluoroethyl)piperazin-1-amine

Currently, the primary research domain for 4-(2-Fluoroethyl)piperazin-1-amine appears to be its application as a synthetic intermediate. Its bifunctional nature, possessing both a reactive primary amine and a modifiable secondary amine within the piperazine ring, makes it an attractive starting material for the synthesis of compound libraries for screening in drug discovery programs.

While direct biological studies on 4-(2-Fluoroethyl)piperazin-1-amine are not extensively reported in the available literature, the structural motifs it contains are present in a variety of biologically active compounds. For example, fluoro-substituted piperazine derivatives have been investigated for their activity as enzyme inhibitors and receptor modulators. Specifically, the related compound 1-(2-Fluoroethyl)piperazine, which lacks the 1-amine group, is commercially available and used as a building block in chemical synthesis.

The potential research applications for derivatives of 4-(2-Fluoroethyl)piperazin-1-amine could span several areas of medicinal chemistry. Given the prevalence of the piperazine scaffold in central nervous system (CNS) active agents, derivatives could be synthesized and evaluated for neurological and psychiatric disorders. Furthermore, the incorporation of the fluoroethyl group suggests potential applications in the development of positron emission tomography (PET) imaging agents, where the radioactive isotope fluorine-18 (B77423) can be incorporated for diagnostic purposes.

Interactive Data Table: Chemical Properties of a Related Compound

Since detailed experimental data for 4-(2-Fluoroethyl)piperazin-1-amine is scarce, the table below provides information for the closely related precursor, 1-(2-Fluoroethyl)piperazine.

| Property | Value |

| CAS Number | 541505-04-8 |

| Molecular Formula | C6H13FN2 |

| Molecular Weight | 132.18 g/mol |

| Storage Conditions | Store in freezer, under -20°C |

Data sourced from commercial supplier information. bldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoroethyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN3/c7-1-2-9-3-5-10(8)6-4-9/h1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYWUHXUXQFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Fluoroethyl Piperazin 1 Amine and Its Core Structural Elements

Strategies for Piperazine (B1678402) Ring Construction

The formation of the piperazine ring is a fundamental step and can be accomplished through various synthetic routes. These methods generally involve the formation of the key diamine structure through cyclization or by building upon pre-existing amine functionalities.

Cyclization and Annulation Reactions for Diamine Formation

One common approach to constructing the piperazine ring is through the cyclization of appropriate precursors. A widely used method involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride. researchgate.net For instance, N-aryl piperazines can be synthesized by reacting a substituted aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol monomethyl ether. researchgate.net This approach is versatile and can be applied to a broad range of anilines. researchgate.net

Another cyclization strategy involves starting from N-methyldiethanolamine. This precursor can be chlorinated to form N-di(2-chloroethyl)methylamine, which is then cyclized with aqueous hydrazine (B178648) to yield 1-amino-4-methylpiperazine. researchgate.net This method provides a direct route to an N-aminated piperazine derivative. researchgate.net

Heating β-aminoethanol as a hydrochloride or hydrobromide salt at high temperatures (240-250°C) can also lead to the formation of piperazine, although this method may produce by-products like β, β′-diaminodiethyl ether. researchgate.net

A patented method describes the synthesis of piperazine derivatives starting from an ester of formula R6-CO-CO-R1, which is reacted with a substituted ethylenediamine (B42938) to form a 3,4-dehydropiperazine-2-one intermediate. This intermediate is then reduced to yield the final piperazine derivative. google.com

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| Substituted Aniline, bis(2-chloroethyl)amine hydrochloride | Diethylene glycol monomethyl ether | N-Aryl piperazine | researchgate.net |

| N-Methyldiethanolamine | Chlorinating agent, then aqueous hydrazine | 1-Amino-4-methylpiperazine | researchgate.net |

| β-Aminoethanol hydrochloride/hydrobromide | 240-250°C | Piperazine | researchgate.net |

| Ester (R6-CO-CO-R1), Substituted ethylenediamine | 1. Cyclization 2. Reduction | Piperazine derivative | google.com |

Reductive Amination and Alkylation Approaches

Reductive amination is another powerful tool for constructing substituted piperazines. This method typically involves the reaction of a diamine with a carbonyl compound, followed by reduction. For example, 2-(piperazin-1-yl)ethanamine can be selectively protected and then reacted with N-methyl-4-piperidone via reductive amination using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form more complex piperazine structures. nih.gov Similarly, N-ethylpiperazine can be condensed with 1-bromo-4-nitrobenzene, followed by catalytic hydrogenation to yield an N-aryl piperazine derivative. mdpi.com

Regioselective Introduction of the 2-Fluoroethyl Moiety at Piperazine N4

Once the piperazine ring is formed, or if a suitable precursor is available, the next critical step is the regioselective introduction of the 2-fluoroethyl group at the N4 position. This is typically achieved through direct alkylation.

Alkylation with Fluoroethylating Agents

The most direct method for introducing the 2-fluoroethyl group is by alkylating a piperazine derivative with a suitable fluoroethylating agent. Common agents include 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate. rsc.org For instance, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone can be O-alkylated with 1-bromo-2-fluoroethane in the presence of a base like potassium carbonate to yield the corresponding fluoroethyl ether. rsc.org

To achieve regioselectivity in a molecule like 1-aminopiperazine, the more nucleophilic secondary amine at the N4 position would preferentially react with the electrophilic fluoroethylating agent over the primary amino group at N1. However, to ensure monosubstitution and prevent dialkylation, protecting groups are often employed. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the piperazine nitrogens, allowing for selective alkylation on the unprotected nitrogen. nih.govresearchgate.net After alkylation, the Boc group can be removed under acidic conditions. researchgate.net

Another strategy to achieve monoalkylation without a protecting group involves using a protonated piperazine. The monoprotonated form is less nucleophilic and is protected against disubstitution, allowing for a one-pot reaction with an activating catalyst. nih.govresearchgate.net

| Piperazine Precursor | Fluoroethylating Agent | Conditions | Product | Reference |

| 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 1-Bromo-2-fluoroethane | K₂CO₃, Acetonitrile (B52724), Reflux | 1-(4-(4-(2-fluoroethoxy)phenyl)piperazin-1-yl)ethanone | rsc.org |

| N-Boc-piperazine | 1-Bromo-2-fluoroethane | Base (e.g., K₂CO₃) | 1-Boc-4-(2-fluoroethyl)piperazine | researchgate.net |

| Piperazine (as free base) | 2-Fluoroethyl tosylate | Base (e.g., NaOH), DMSO, 120°C | N-(2-Fluoroethyl)piperazine | rsc.org |

Fluorination of Halogenated Precursors

While less direct for this specific target, an alternative conceptual approach involves the fluorination of a precursor already containing a haloethyl group, such as a 2-chloroethyl or 2-bromoethyl moiety. This would typically involve a nucleophilic substitution reaction using a fluoride (B91410) source like potassium fluoride (KF), often with a phase-transfer catalyst to enhance reactivity. However, direct alkylation with a fluoroethylating agent is generally more straightforward and commonly reported.

Synthesis of the Primary Amine Functionality at Piperazine N1

The final key structural element is the primary amine at the N1 position. This functionality can be introduced either by starting with a pre-functionalized synthon or by converting another functional group on the piperazine ring.

A common and effective method for introducing a primary amine onto a piperazine ring is through N-nitrosation followed by reduction. Piperazine can be treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl) to form N-nitrosopiperazine. researchgate.net This intermediate is then reduced to 1-aminopiperazine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. researchgate.net This two-step process provides a reliable route to the N-amino functionality. researchgate.net

Alternatively, as mentioned previously, cyclization of N-di(2-chloroethyl)methylamine with hydrazine can directly yield a 1-aminopiperazine derivative, in that case, 1-amino-4-methylpiperazine. researchgate.net This highlights how the synthesis of the ring and the introduction of the N-amino group can sometimes be combined.

| Method | Starting Material | Reagents/Conditions | Product | Reference |

| Nitrosation and Reduction | Piperazine | 1. NaNO₂/HCl 2. LiAlH₄/THF or Zn/HCl | 1-Aminopiperazine | researchgate.net |

| Cyclization with Hydrazine | N-di(2-chloroethyl)methylamine | Aqueous hydrazine | 1-Amino-4-methylpiperazine | researchgate.net |

Purification and Isolation Techniques in Synthetic Pathways

The final and crucial stage of any synthetic sequence is the purification and isolation of the target compound in high purity. For piperazine derivatives, a combination of techniques is often employed to remove unreacted starting materials, by-products, and residual reagents.

Crystallization:

Crystallization is a powerful purification method, particularly if the target compound is a stable solid. One common technique involves the formation of a salt. For instance, crude piperazine can be dissolved in a solvent like acetone (B3395972), followed by the addition of an acid such as glacial acetic acid to precipitate the piperazine diacetate salt. google.com This method effectively separates the desired piperazine from related impurities like other ethylene (B1197577) polyamines or N-alkyl piperazines. google.com Similarly, piperazine can be precipitated from aqueous solutions as piperazine hexahydrate. google.com The choice of solvent and acid is critical for achieving high recovery and purity. google.com

Chromatography:

Column chromatography is a versatile and widely used technique for purifying piperazine derivatives. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or alumina (B75360). acs.org A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components based on their differential adsorption to the stationary phase. For example, in the synthesis of N,N'-disubstituted piperazines, column chromatography using alumina with chloroform (B151607) as the eluent has been successfully used for purification. acs.org

Ion Exchange and Adsorption:

For large-scale industrial applications or for removing specific types of impurities from aqueous amine solutions, ion exchange and carbon treating are effective methods. osti.gov Anionic exchange, in particular, has been shown to be effective at removing catalytic metals and other degradation products from piperazine solutions. osti.gov Activated carbon is highly effective at removing various impurities through adsorption. osti.gov Cation exchange resins can also be used; at a pH of around 8, piperazine becomes protonated and can be retained by the resin, allowing it to be separated from non-ionic impurities. researchgate.net

Extraction:

Liquid-liquid extraction is a fundamental workup procedure used to separate the product from a reaction mixture. After quenching a reaction, the product is often extracted into an organic solvent from an aqueous layer. The pH of the aqueous layer can be adjusted to ensure the piperazine derivative is in its free base form (by adding a base like NaOH) to maximize its solubility in the organic solvent, such as chloroform or dichloromethane. acs.orgresearchgate.net The organic layers are then typically washed with brine, dried over a drying agent like sodium sulfate, and the solvent is removed under reduced pressure. acs.org

| Technique | Principle | Application Example | Reference |

| Crystallization | Separation based on differences in solubility, often by forming a salt of the target compound. | Precipitation of piperazine diacetate from an acetone solution. | google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Purification on an alumina column with chloroform as the eluent. | acs.org |

| Ion Exchange | Separation of ionic species by reversibly binding them to a charged solid resin. | Removal of catalytic metals and degradation products using anionic exchange resins. | osti.gov |

| Extraction | Separation based on differential solubility in two immiscible liquid phases. | Extraction of the free base form of a piperazine derivative into chloroform after basifying the aqueous solution. | researchgate.net |

Chemical Reactivity and Derivatization Pathways of 4 2 Fluoroethyl Piperazin 1 Amine

Transformations at the Primary Amine Group (N1)

The primary amine at the N1 position of the piperazine (B1678402) ring is a key site for a variety of chemical modifications, including acylation, amidation, alkylation, and the formation of new heterocyclic rings.

Acylation and Amidation Reactions

The primary amine of 4-(2-fluoroethyl)piperazin-1-amine readily undergoes acylation and amidation reactions with a range of acylating agents. These reactions are fundamental in the synthesis of various derivatives with potential pharmacological applications.

Acylation with acyl chlorides or acid anhydrides is a common strategy to introduce a variety of functional groups. For instance, the reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) yields the corresponding acetamide (B32628) derivative. The reaction typically proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. nih.govgoogle.com The use of a base is crucial to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction. mdpi.com

Amidation reactions with carboxylic acids can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents activate the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of the piperazine derivative. This method is particularly useful for creating amide bonds with a wide range of carboxylic acids, including those with sensitive functional groups. google.com

| Reagent | Product Type | General Reaction Conditions | Reference |

| Acyl Chloride (e.g., Acetyl Chloride) | N-Acyl Piperazine | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0°C to room temperature | google.commdpi.com |

| Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl Piperazine | Inert solvent, optional base, room temperature or gentle heating | nih.gov |

| Carboxylic Acid + Coupling Agent (e.g., EDC/HOBt) | N-Amide Piperazine | Inert solvent (e.g., DMF or DCM), room temperature | nih.govgoogle.com |

Alkylation and Reductive Amination Strategies

The primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net However, by carefully controlling the stoichiometry and reaction conditions, mono-alkylation can be achieved.

A more controlled and widely used method for N-alkylation is reductive amination. researchgate.netyoutube.comyoutube.comyoutube.com This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netyoutube.com Reductive amination is a versatile method that allows for the introduction of a wide variety of alkyl and aryl groups. For example, reaction with a bioactive aldehyde can directly lead to the synthesis of a potential drug candidate. mdpi.com

| Reagent(s) | Product Type | General Reaction Conditions | Reference |

| Aldehyde/Ketone + NaBH3CN or NaBH(OAc)3 | N-Alkyl Piperazine (Secondary or Tertiary) | Methanol (B129727) or Dichloromethane, mild acidic or neutral pH, room temperature | researchgate.netyoutube.com |

| Alkyl Halide | N-Alkyl Piperazine | Polar solvent, Base (e.g., K2CO3), controlled stoichiometry | researchgate.net |

Formation of Heterocyclic Rings via N1 Reactivity

The primary amine of 4-(2-fluoroethyl)piperazin-1-amine is a valuable synthon for the construction of various heterocyclic rings, which are prevalent in many biologically active molecules.

One common strategy involves the reaction with dicarbonyl compounds or their equivalents. For instance, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives, depending on the nature of the dicarbonyl species and the reaction conditions.

Another important application is the synthesis of triazole rings. The primary amine can be converted into an azide, which can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form a 1,2,3-triazole. nih.gov Alternatively, the primary amine can be used to construct a 1,2,4-triazole (B32235) ring system through multi-step sequences involving the formation of hydrazide or amidine intermediates followed by cyclization. organic-chemistry.orgisres.orgorganic-chemistry.org The synthesis of such triazole-piperazine hybrids is of significant interest in the development of new antifungal and antimicrobial agents. nih.govnih.gov

| Reagent(s) | Heterocyclic Product | General Reaction Conditions | Reference |

| 1,3-Dicarbonyl Compound | Pyrimidine or Diazepine derivative | Varies depending on substrate and desired product | nih.gov |

| Azide formation followed by Alkyne | 1,2,3-Triazole derivative | Copper-catalyzed or ruthenium-catalyzed cycloaddition | nih.gov |

| Hydrazide/Amidine formation and cyclization | 1,2,4-Triazole derivative | Multi-step synthesis, often involving heating | organic-chemistry.orgisres.orgorganic-chemistry.org |

Reactivity of the Fluoroethyl Moiety (at N4 substituent)

The fluoroethyl group attached to the N4 position of the piperazine ring also presents opportunities for chemical modification, primarily through reactions involving the fluorine atom.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds. However, under certain conditions, the fluorine atom can be displaced by a nucleophile. The reactivity of the C-F bond can be enhanced by the presence of neighboring activating groups or by using highly reactive nucleophiles. ossila.com In the context of the fluoroethyl group, nucleophilic substitution is more likely to occur if the fluorine is activated, for example, by a neighboring electron-withdrawing group, which is not the case here.

However, in specific applications, particularly in radiochemistry, the fluorine atom can be the site of nucleophilic substitution. For instance, in the synthesis of radiolabeled tracers for positron emission tomography (PET), the non-radioactive fluorine atom can be replaced with a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F). This is typically achieved through nucleophilic substitution using [¹⁸F]fluoride under carefully controlled conditions. researchgate.net

Activation and Coupling of the Fluoroethyl Chain

While direct substitution of the fluorine atom can be challenging, the fluoroethyl chain can be activated for coupling reactions. This can involve the transformation of the fluoroethyl group into a more reactive functional group. For instance, elimination of hydrogen fluoride (B91410) (HF) could potentially generate a vinylpiperazine derivative, which could then participate in various addition and coupling reactions. However, such elimination reactions would require harsh conditions.

A more plausible strategy for functionalizing the fluoroethyl chain involves C-H activation. Recent advances in organometallic chemistry have shown that C-H bonds can be selectively activated and functionalized, even in the presence of C-F bonds. researchgate.net While specific examples for 4-(2-fluoroethyl)piperazin-1-amine are not prevalent, this approach represents a potential pathway for introducing further complexity to the molecule.

Chemical Modifications of the Piperazine Ring System

The chemical versatility of the piperazine scaffold makes it a privileged structure in medicinal chemistry. mdpi.com Modifications of the piperazine ring, either at its nitrogen atoms or its carbon backbone, are crucial for tuning the pharmacological and pharmacokinetic properties of drug candidates. mdpi.comnih.gov In the case of 4-(2-Fluoroethyl)piperazin-1-amine, the primary sites for chemical modification are the nitrogen atoms, particularly the exocyclic primary amino group at the N-1 position. This group represents a nucleophilic handle that can be readily functionalized through a variety of chemical transformations.

The structure of 4-(2-Fluoroethyl)piperazin-1-amine features a primary exocyclic amino group (-NH2) attached to the N-1 nitrogen of the piperazine ring, which technically makes the molecule a substituted hydrazine (B178648) derivative. This primary amine is the most reactive site for derivatization. Common functionalization strategies include acylation, alkylation, and condensation reactions, which allow for the introduction of a wide array of substituents.

Acylation Reactions: The primary amino group readily reacts with acylating agents such as acyl halides and carboxylic acid anhydrides to form stable amide derivatives. youtube.com These reactions are typically performed in the presence of a base to neutralize the acid byproduct. The Schotten-Baumann procedure, using an acyl chloride in an aqueous or biphasic system with a base like sodium hydroxide, is a classic method for such transformations. youtube.com The resulting amides are often crystalline solids and are fundamental intermediates in the synthesis of more complex molecules. Selective mono-acylation of diamines like piperazine can be achieved using methods like immobilizing the diamine on a solid support, allowing for controlled reaction at one nitrogen center. colab.ws

Alkylation Reactions: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Direct alkylation with alkyl halides can be problematic as it often leads to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium salts. youtube.com A more controlled and widely used method is reductive amination. youtube.com This process involves the initial condensation of the primary amine with an aldehyde or ketone to form a Schiff base (imine) or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.net This method is highly efficient for producing secondary and tertiary amines from primary amines. youtube.com

Condensation Reactions: The primary amino group can undergo condensation reactions with various carbonyl compounds. For instance, reaction with an aldehyde, such as benzaldehyde, forms a stable hydrazone derivative. tandfonline.comtandfonline.com This type of derivatization is often used to create UV-active derivatives for analytical purposes, allowing for the detection of trace amounts of organohydrazine compounds using techniques like HPLC-UV. tandfonline.comresearchgate.netresearchgate.net The reaction is typically robust and can be carried out without interference from other functional groups in the parent molecule. tandfonline.com

The table below summarizes key derivatization pathways for the primary amino group of 4-(2-Fluoroethyl)piperazin-1-amine.

While 4-(2-Fluoroethyl)piperazin-1-amine is an achiral molecule, stereochemical aspects become important during its derivatization, particularly when new stereocenters are introduced or when the resulting molecule can exist as different stereoisomers.

The six-membered piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.netacs.org In N-substituted piperazines, the substituents can occupy either an axial or equatorial position. There is a dynamic equilibrium between the two chair conformations via a process known as ring inversion. For the N-4 (2-fluoroethyl) substituent, the equatorial position is generally favored to reduce steric interactions. When a new, potentially bulky substituent is added to the N-1 amino group, it will also preferentially adopt an equatorial orientation in the most stable chair conformation. acs.org

If the derivatizing agent is chiral, or if the reaction itself creates a new chiral center on the substituent, the product will be a mixture of diastereomers. For example, the reductive amination with a chiral ketone would result in two diastereomers. These diastereomers would have different physical properties and could potentially be separated by techniques such as chromatography.

The table below outlines key stereochemical concepts relevant to the derivatization of 4-(2-Fluoroethyl)piperazin-1-amine.

Role As a Synthetic Building Block and Chemical Precursor in Organic Synthesis

Utilization in the Construction of Complex Organic Scaffolds

The piperazine (B1678402) ring is a privileged scaffold in drug discovery, frequently incorporated into complex molecular frameworks to modulate biological activity. nih.govmdpi.com While specific examples detailing the use of 4-(2-Fluoroethyl)piperazin-1-amine in the construction of a wide array of complex, non-radiolabeled organic scaffolds are not extensively documented in publicly available literature, the reactivity of its constituent functional groups suggests its potential in such applications.

The primary amino group on the piperazine ring serves as a versatile handle for a variety of chemical transformations. It can readily participate in reactions such as acylation, alkylation, and reductive amination to append the piperazine moiety to larger molecular systems. For instance, the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents, has been achieved through the derivatization of the piperazine core. nih.gov The synthesis of macrocyclic structures containing the piperazine unit has also been reported, highlighting its utility in creating complex three-dimensional architectures. mdpi.com

The fluoroethyl group, while often associated with radiolabeling, can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of non-radiolabeled molecules. The introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. Therefore, 4-(2-Fluoroethyl)piperazin-1-amine can be envisioned as a valuable building block for introducing this desirable feature into novel therapeutic agents. The general synthetic utility of piperazine-containing synthons in the preparation of FDA-approved drugs underscores the potential of its derivatives, including 4-(2-Fluoroethyl)piperazin-1-amine, in the generation of complex and biologically active molecules. nih.govkhanacademy.org

Application in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. youtube.comnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov

While the direct participation of 4-(2-Fluoroethyl)piperazin-1-amine in specific named multicomponent reactions like the Ugi or Passerini reaction is not well-documented, the presence of a primary amino group suggests its potential as a component in such transformations. mdpi.com For example, the Ugi four-component reaction typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. youtube.com The primary amine of 4-(2-Fluoroethyl)piperazin-1-amine could potentially serve as the amine component in this and other similar MCRs.

A notable example of a multicomponent reaction involving the piperazine scaffold is the split-Ugi reaction, which is suitable for bis-secondary diamines like piperazine itself. This reaction allows for the regioselective desymmetrization of the piperazine core in a single step, generating molecular scaffolds with distinct functionalities on each nitrogen atom. masterorganicchemistry.com Although this specific variant is designed for secondary amines, it highlights the adaptability of the piperazine core within multicomponent reaction frameworks. The development of novel MCRs that can accommodate N-amino piperazines could open new avenues for the rapid synthesis of diverse compound libraries based on the 4-(2-Fluoroethyl)piperazin-1-amine scaffold.

Precursor Design for Radiochemical Synthesis

The most significant and well-documented application of the 4-(2-fluoroethyl)piperazine moiety is in the field of radiochemical synthesis, particularly for the development of positron emission tomography (PET) tracers. The presence of the fluoroethyl group makes it an ideal candidate for labeling with the positron-emitting radionuclide, fluorine-18 (B77423) ([¹⁸F]).

The synthesis of [¹⁸F]-labeled PET tracers typically involves the late-stage introduction of the fluorine-18 isotope into a precursor molecule. nih.gov The design of these precursors is critical for the success of the radiolabeling reaction. For compounds containing the 4-(2-fluoroethyl)piperazine moiety, the precursor is often a molecule where the fluorine atom is replaced by a suitable leaving group.

A common strategy is to start with a precursor containing a hydroxyethyl group, such as a 4-(2-hydroxyethyl)piperazine derivative. This alcohol can then be converted into a better leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.

Table 1: Precursor Strategies for [¹⁸F]Fluoroethylation of Piperazine Derivatives

| Precursor Functional Group | Activating Reagent | Leaving Group |

| Hydroxyethyl (-CH₂CH₂OH) | Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) |

| Hydroxyethyl (-CH₂CH₂OH) | Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) |

| Bromoethyl (-CH₂CH₂Br) | In situ conversion | Tosylate (-OTs) |

One documented approach involves the O-alkylation of a precursor molecule containing a hydroxyl or amino group with [¹⁸F]fluoroethyltosylate. libretexts.org This method, while indirect, demonstrates the utility of the fluoroethyl moiety in radiotracer synthesis. A more direct approach involves the nucleophilic substitution of a leaving group on the ethyl chain of a piperazine-containing precursor with [¹⁸F]fluoride.

The efficiency of the radiofluorination reaction is highly dependent on the nature of the leaving group attached to the precursor molecule. For aliphatic systems like the 2-ethyl group of the piperazine derivative, good leaving groups are essential for the Sₙ2 reaction with [¹⁸F]fluoride to proceed efficiently.

Alcohols are inherently poor leaving groups because the hydroxide ion is a strong base. libretexts.org Therefore, the hydroxyl group of a 4-(2-hydroxyethyl)piperazine precursor must be converted into a better leaving group. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups for this purpose. libretexts.orgchemistrysteps.com These groups are readily introduced by reacting the corresponding alcohol with toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, typically in the presence of a base like pyridine. youtube.comnih.gov The conversion of the alcohol to a tosylate or mesylate significantly enhances its reactivity towards nucleophilic substitution with [¹⁸F]fluoride. libretexts.orgrsc.org

Table 2: Common Leaving Groups for Nucleophilic Radiofluorination

| Leaving Group | Abbreviation | Precursor Reagent | Relative Reactivity |

| Tosylate | -OTs | Toluenesulfonyl chloride (TsCl) | Excellent |

| Mesylate | -OMs | Methanesulfonyl chloride (MsCl) | Excellent |

| Triflate | -OTf | Triflic anhydride (B1165640) (Tf₂O) | Superior |

| Halides (Br, I) | -Br, -I | Various brominating/iodinating agents | Good |

| Trimethylammonium | -NMe₃⁺ | Methyl triflate | Good (for aromatic systems) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of molecules. For 4-(2-fluoroethyl)piperazin-1-amine, the piperazine (B1678402) ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered saturated heterocycle. This preference is well-documented for the parent piperazine molecule and its various derivatives. nih.govrsc.org

Advanced computational studies on piperazine derivatives often utilize basis sets such as 6-31G(d,p) or 6-311++G(d,p) with DFT functionals like B3LYP to achieve a good balance between accuracy and computational cost. research-nexus.netjksus.orgdergipark.org.tr These methods have been shown to provide geometric parameters (bond lengths and angles) that are in excellent agreement with experimental data from X-ray crystallography for related compounds. research-nexus.netjksus.org

Table 1: Predicted Bond Lengths and Angles for Key Moieties in Piperazine Derivatives

| Parameter | Predicted Value Range | Basis of Prediction |

| C-N (piperazine ring) | 1.46 - 1.47 Å | DFT calculations on piperazine derivatives dergipark.org.tr |

| C-C (piperazine ring) | 1.53 - 1.54 Å | DFT calculations on piperazine derivatives dergipark.org.tr |

| C-N (amine substituent) | ~1.41 Å | DFT calculations on 1-(4-Chlorophenyl) piperazine dergipark.org.tr |

| N-H (amine substituent) | ~1.01 Å | DFT calculations on 1-(4-Chlorophenyl) piperazine dergipark.org.tr |

| C-F (fluoroethyl group) | ~1.39 Å | Standard C-F bond lengths |

| C-N-C (piperazine ring) | 109 - 111° | DFT calculations on piperazine derivatives |

| C-C-N (piperazine ring) | 110 - 112° | DFT calculations on piperazine derivatives |

Note: The values presented are based on theoretical studies of analogous piperazine compounds and serve as estimations for 4-(2-fluoroethyl)piperazin-1-amine.

Analysis of Electronic Properties and Charge Distribution

The electronic properties of 4-(2-fluoroethyl)piperazin-1-amine, such as its charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and intermolecular interactions. These properties can be reliably predicted using quantum chemical methods.

The presence of highly electronegative nitrogen and fluorine atoms will significantly influence the charge distribution. The nitrogen atoms of the piperazine ring and the fluorine atom of the ethyl group are expected to be regions of high electron density, rendering them nucleophilic centers. Conversely, the hydrogen atoms attached to the nitrogens and carbons will be more electropositive.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For similar piperazine derivatives, MEP studies have shown that negative electrostatic potentials are typically localized around the nitrogen atoms, while positive potentials are found around the hydrogen atoms. jddtonline.info

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For aryl sulfonyl piperazine derivatives, the HOMO-LUMO energy gap has been calculated to understand their electronic transitions and reactivity. jddtonline.info For 4-(2-fluoroethyl)piperazin-1-amine, the lone pairs on the nitrogen atoms are likely to be significant contributors to the HOMO, while the LUMO may be distributed over the antibonding orbitals of the piperazine ring and its substituents.

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For 4-(2-fluoroethyl)piperazin-1-amine, several types of reactions can be computationally investigated.

One important reaction is the nucleophilic substitution at the fluoroethyl group. The fluorine atom can act as a leaving group, allowing for the introduction of other functional groups. Computational studies can model the reaction pathway, determine the structure of the transition state, and calculate the energy barrier for this process.

Another key aspect is the reactivity of the amine groups. The N1-amino group and the N4-tertiary amine can participate in various reactions, such as acylation, alkylation, and condensation. DFT calculations can be employed to study the protonation equilibria of the nitrogen atoms, which is crucial for understanding their behavior in biological systems.

Furthermore, computational studies can explore the potential for the piperazine ring to undergo conformational changes during a reaction, which could influence the reaction rate and stereochemical outcome. For instance, the interconversion between different chair conformations or the adoption of a boat-like transition state can be modeled.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide detailed information about specific, low-energy conformations, molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time. MD simulations can provide insights into the flexibility of the 2-fluoroethyl side chain and the piperazine ring. nih.govnih.govacs.org

By simulating the molecule in a solvent environment (e.g., water), MD can reveal the influence of solvent molecules on the conformational preferences. The simulations can track the dihedral angles of the piperazine ring and the side chain, providing a statistical distribution of the accessible conformations. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a protein binding site.

MD simulations on phenyl-piperazine scaffolds have been used to study their binding to biological targets, demonstrating how the conformational flexibility of the piperazine moiety is important for achieving a stable binding pose. nih.govnih.govacs.org Similar methodologies could be applied to 4-(2-fluoroethyl)piperazin-1-amine to predict its dynamic behavior and potential interactions with biomolecules.

Theoretical Spectroscopic Property Predictions (e.g., NMR, IR, MS fragmentation)

Computational chemistry provides a robust framework for predicting spectroscopic properties, which can aid in the characterization and identification of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. dergipark.org.trnih.gov For 4-(2-fluoroethyl)piperazin-1-amine, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The protons on the piperazine ring would likely appear as complex multiplets due to their diastereotopic nature. The chemical shifts of the carbons and protons in the fluoroethyl group would be significantly affected by the electronegativity of the fluorine atom. Temperature-dependent NMR studies on related acyl-functionalized piperazines have revealed dynamic conformational behavior, which could also be a feature of the title compound. rsc.orgrsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through quantum chemical calculations. dergipark.org.trnih.gov The predicted spectrum for 4-(2-fluoroethyl)piperazin-1-amine would show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the piperazine ring and ethyl group, and a prominent C-F stretching vibration. Comparing the computed spectrum with experimental data can help to confirm the molecular structure and identify specific vibrational modes. niscpr.res.in

Mass Spectrometry (MS) Fragmentation: The fragmentation patterns observed in mass spectrometry can be rationalized and, to some extent, predicted using computational methods. For piperazine derivatives, common fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atoms and the loss of substituents. xml-journal.netresearchgate.net For 4-(2-fluoroethyl)piperazin-1-amine, likely fragmentation pathways would include the loss of the fluoroethyl group, cleavage of the piperazine ring, and loss of the amino group. The analysis of fragmentation patterns of known piperazine analogues provides a strong basis for predicting the mass spectrum of the title compound. xml-journal.netresearchgate.netresearchgate.netnih.gov

Table 2: Predicted Spectroscopic Data for 4-(2-Fluoroethyl)piperazin-1-amine

| Spectroscopic Technique | Predicted Feature | Basis of Prediction |

| ¹H NMR | Complex multiplets for piperazine protons (δ 2.5-3.5 ppm) | Theoretical studies on piperazine derivatives dergipark.org.trnih.gov |

| ¹³C NMR | Signals for piperazine carbons (δ 40-55 ppm), fluoroethyl carbons | Theoretical studies on piperazine derivatives dergipark.org.trnih.gov |

| IR | N-H stretch (~3300-3400 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹) | General spectroscopic data and studies on related compounds niscpr.res.in |

| MS Fragmentation | Loss of C₂H₄F, piperazine ring fragmentation | Fragmentation patterns of piperazine analogues xml-journal.netresearchgate.net |

Note: The predicted spectroscopic data are estimations based on the analysis of similar compounds and general spectroscopic principles.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of 4-(2-Fluoroethyl)piperazin-1-amine, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 1-(2-fluoroethyl)piperazine, would be expected to exhibit characteristic signals corresponding to the protons of the piperazine (B1678402) ring and the fluoroethyl group. The protons on the piperazine ring typically appear as complex multiplets in the aliphatic region of the spectrum. The protons of the ethyl group adjacent to the fluorine atom would present as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene (B1212753) protons. The chemical shifts and coupling constants are crucial for assigning the specific protons to their positions in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 1-(2-fluoroethyl)piperazine, distinct signals would be observed for the carbon atoms of the piperazine ring and the fluoroethyl side chain. The carbon atom directly bonded to the fluorine atom would show a characteristic large one-bond C-F coupling constant. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure. For instance, in related piperazine derivatives, the carbon atoms of the piperazine ring typically resonate in the range of 45-60 ppm.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. icpms.cz For 4-(2-Fluoroethyl)piperazin-1-amine, the ¹⁹F NMR spectrum would be expected to show a single resonance, likely a triplet, due to coupling with the adjacent methylene protons of the ethyl group. The chemical shift of this fluorine signal provides valuable information about its electronic environment. huji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For 4-(2-Fluoroethyl)piperazin-1-amine, HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact mass. The molecular formula of 4-(2-Fluoroethyl)piperazin-1-amine is C₆H₁₄FN₃, with a calculated monoisotopic mass of 147.1172 g/mol . The experimentally determined mass from HRMS should be in close agreement with this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the correct molecular formula. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 4-(2-Fluoroethyl)piperazin-1-amine would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include the N-H stretching of the primary amine group, typically appearing in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperazine ring and ethyl group would be observed around 2800-3000 cm⁻¹. A significant band corresponding to the C-F stretching vibration would also be present, typically in the range of 1000-1400 cm⁻¹. The IR spectrum of the parent compound, piperazine, shows characteristic peaks for N-H and C-H stretching. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For 4-(2-Fluoroethyl)piperazin-1-amine, Raman scattering would also reveal characteristic peaks for the C-H and N-H vibrations. The C-F bond, while visible in the IR spectrum, may also produce a detectable Raman signal. The study of piperazine and its derivatives by Raman spectroscopy has been used to probe their conformational states. researchgate.net A computational study on the related 1-(2-aminoethyl) piperazine has shown the utility of both IR and Raman spectroscopy in its characterization. ultraphysicalsciences.org

Chromatographic Techniques for Purity Assessment (HPLC, GC)

Chromatographic methods are essential for assessing the purity of chemical compounds by separating the main component from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method could be developed for the purity assessment of 4-(2-Fluoroethyl)piperazin-1-amine. In such a method, a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a suitable additive) would be employed. The purity of the compound would be determined by the area percentage of the main peak in the chromatogram. Methods for the HPLC analysis of piperazine and its derivatives have been established, often involving derivatization to enhance UV detection. jocpr.comnih.gov

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. For 4-(2-Fluoroethyl)piperazin-1-amine, a GC method using a capillary column with a suitable stationary phase (e.g., a polar or mid-polar phase) and a flame ionization detector (FID) or a mass spectrometer (MS) as the detector could be developed. The retention time of the compound would be characteristic, and the peak area would be proportional to its concentration, allowing for purity determination. GC methods have been successfully developed for the analysis of various piperazine derivatives. nih.govresearchgate.netnih.govscholars.direct

Radiochemical Synthesis and Labeling Strategies

Nucleophilic Radiofluorination using [¹⁸F]Fluoride

Nucleophilic substitution with [¹⁸F]fluoride is the most prevalent method for the synthesis of ¹⁸F-labeled radiotracers due to the high specific activity of the radionuclide produced via the ¹⁸O(p,n)¹⁸F nuclear reaction. acs.orgnih.gov The general approach involves the reaction of a precursor molecule containing a suitable leaving group with activated [¹⁸F]fluoride.

For the synthesis of compounds like [¹⁸F]4-(2-Fluoroethyl)piperazin-1-amine, a likely precursor would be a molecule where the 2-ethylpiperazin-1-amine moiety is substituted with a good leaving group, such as a tosylate or mesylate, on the ethyl group.

Evaluation of Leaving Group Efficacy

The choice of the leaving group on the precursor molecule is a critical factor that significantly influences the rate and efficiency of the nucleophilic substitution reaction. nih.gov For the synthesis of an [¹⁸F]fluoroethylated piperazine (B1678402), common leaving groups attached to the ethyl chain would include sulfonates and halides.

Sulfonates: Tosylates (-OTs), mesylates (-OMs), and triflates (-OTf) are excellent leaving groups due to their ability to stabilize the negative charge that develops during the transition state. acs.org The precursor for the synthesis of [¹⁸F]FMISO, a radiotracer for imaging tumor hypoxia, utilizes a toluenesulfonyl group. cumhuriyet.edu.tr

Halides: Bromo (-Br) and iodo (-I) derivatives are also effective leaving groups. To enhance the efficiency of [¹⁸F]fluoroethylation, [¹⁸F]fluoroethyl bromide ([¹⁸F]FCH₂CH₂Br) can be converted in situ to the more reactive [¹⁸F]fluoroethyl iodide ([¹⁸F]FCH₂CH₂I) or [¹⁸F]fluoroethyl tosylate ([¹⁸F]FCH₂CH₂OTf). acs.org

Table 2: Common Leaving Groups in Nucleophilic Radiofluorination

| Leaving Group | Chemical Formula | Reactivity | Reference |

|---|---|---|---|

| Tosylate | -OTs | High | acs.orgcumhuriyet.edu.tr |

| Mesylate | -OMs | High | nih.gov |

| Triflate | -OTf | Very High | acs.org |

| Bromide | -Br | Moderate | acs.org |

| Iodide | -I | High | acs.org |

Electrophilic Radiofluorination Approaches (if applicable to related structures)

While less common due to the lower specific activity of electrophilic fluorinating agents like [¹⁸F]F₂, this approach can be an alternative. nih.govresearchgate.net Electrophilic fluorination involves the reaction of a nucleophilic precursor, such as an organometallic compound or an enolate, with an electrophilic source of fluorine. wikipedia.org For piperazine-containing structures, direct electrophilic fluorination on the aromatic ring of an arylpiperazine is challenging and often results in low yields and poor regioselectivity. researchgate.net However, methods like radiofluorodestannylation have been used for the synthesis of some radiotracers. dntb.gov.ua

More advanced electrophilic fluorinating agents, such as N-fluorosulfonamides and N-fluoropyridinium salts, have been developed to offer milder and more regioselective reactions. dntb.gov.uaresearchgate.net The development of copper-mediated radiofluorination of organoboronic precursors has also shown promise for the late-stage radiofluorination of aromatic compounds under milder conditions. nih.gov

Regio- and Chemoselectivity in Radiolabeling Reactions

Achieving high regio- and chemoselectivity is paramount in radiolabeling to ensure that the ¹⁸F label is incorporated at the desired position without affecting other functional groups in the molecule.

In the context of 4-(2-Fluoroethyl)piperazin-1-amine, the primary amine group presents a challenge for selectivity. The nitrogen atoms of the piperazine ring and the primary amine are all nucleophilic and could potentially react with an electrophilic labeling agent or undergo side reactions under basic conditions.

To ensure regioselectivity, a common strategy is to use protecting groups. The primary amine of a precursor to [¹⁸F]4-(2-Fluoroethyl)piperazin-1-amine would likely need to be protected with a suitable group, such as a Boc (tert-butyloxycarbonyl) group, which can be removed after the radiofluorination step. nih.gov

The synthesis of piperazine-containing drugs often involves multi-step procedures to control the regioselectivity of substitutions on the piperazine ring. nih.govorganic-chemistry.org For instance, the synthesis of Avapritinib involves the sequential coupling of two different aryl groups to the piperazine nitrogen atoms, with one of the nitrogens temporarily protected. nih.gov

Automation and Process Optimization in Radiochemical Synthesis

The short half-life of ¹⁸F (109.8 minutes) necessitates rapid and efficient synthesis and purification processes. Automation of the radiosynthesis using commercially available modules is standard practice in clinical PET tracer production. nih.govopenmedscience.comnih.govdiva-portal.org These automated systems offer several advantages, including reduced radiation exposure to the operator, improved reproducibility, and shorter synthesis times. nih.gov

The synthesis of various ¹⁸F-labeled PET tracers, including those with piperazine scaffolds, has been successfully automated on platforms like the GE TRACERlab and Trasis AllinOne. acs.orgnih.gov The process typically involves trapping the [¹⁸F]fluoride on an anion exchange cartridge, eluting it into a reaction vessel with a phase transfer catalyst and base, performing the labeling reaction, and then purifying the crude product using semi-preparative HPLC or solid-phase extraction (SPE) cartridges. rsc.orgnih.govdiva-portal.org For example, the automated synthesis of [¹⁸F]PARPi, a PARP inhibitor, was achieved with a total synthesis time of 87 to 106 minutes. nih.gov Similarly, the automated synthesis of [¹⁸F]CETO on a Synthra RNplus module had a total synthesis time of 50 minutes. diva-portal.org

Table 3: Automation Platforms for Radiosynthesis

| Automation Platform | Key Features | Reference |

|---|---|---|

| GE TRACERlab | Widely used for various ¹⁸F-tracers, including [¹⁸F]FCH. | acs.orgopenmedscience.com |

| Trasis AllinOne | Versatile platform, used for automated synthesis of [¹⁸F]PARPi. | nih.gov |

| Synthra RNplus | Allows for user-friendly modification and programming, used for [¹⁸F]CETO. | diva-portal.org |

| ELIXYS | Multi-reactor system capable of producing diverse ¹⁸F-tracers without hardware modification. | nih.gov |

Emerging Research Applications in Chemical Sciences

Development of Functional Materials and Polymer Chemistry

The dual amine functionality of 4-(2-Fluoroethyl)piperazin-1-amine makes it a prime candidate for the synthesis of novel polymers and functional materials. The piperazine (B1678402) scaffold is already recognized for its utility in polymer production. rsc.org

The primary amine group on the molecule can readily participate in polymerization reactions. For instance, it can serve as a monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. The incorporation of the 4-(2-Fluoroethyl)piperazin-1-amine unit into a polymer backbone would introduce several desirable features:

Built-in Functionality : The tertiary amine of the piperazine ring is incorporated into the polymer chain, where it can act as a catalytic site, an acid scavenger, or a point for post-polymerization modification, such as quaternization to create cationic polymers.

Property Modulation : The fluoroethyl group can impart specific properties to the resulting material, such as increased thermal stability, hydrophobicity, and chemical resistance.

Cross-linking : Similar to how related compounds like aminoethylpiperazine are used as curing agents for epoxy resins, the primary amine allows this molecule to act as a cross-linking agent, enhancing the mechanical strength and thermal properties of thermosetting polymers. acs.orgacs.org

Research on piperazine-based couplers has demonstrated their utility in creating functionalized polymers. For example, bifunctional couplers synthesized from piperazine and epichlorohydrin (B41342) have been used to create azetidinium-functionalized polymers with reactive groups suitable for a variety of applications. acs.orgacs.org This highlights the potential of using the amine functionalities on 4-(2-Fluoroethyl)piperazin-1-amine for similar material synthesis strategies.

Supramolecular Chemistry and Host-Guest Systems

Piperazine and its derivatives are well-established building blocks in the field of supramolecular chemistry and crystal engineering. They can form predictable and stable hydrogen-bonded networks, making them valuable components in the design of co-crystals and host-guest assemblies.

The structural features of 4-(2-Fluoroethyl)piperazin-1-amine are highly conducive to forming ordered supramolecular structures:

Hydrogen Bonding : The primary amine group is a strong hydrogen bond donor, while the tertiary nitrogen within the piperazine ring acts as a hydrogen bond acceptor. These sites can interact with complementary functional groups on other molecules (co-formers) to guide the self-assembly process.

Salt Formation : The basic nitrogen atoms are readily protonated by acidic compounds, leading to the formation of stable crystalline salts. This interaction is a cornerstone of co-crystal engineering. Studies on other piperazine derivatives have shown their ability to form salts with dicarboxylic acids, creating robust, hydrogen-bonded synthons. nih.gov

Weak Interactions : The fluoroethyl group can participate in weaker, yet structurally significant, C-H···F hydrogen bonds, which can further stabilize the crystal packing of a supramolecular assembly.

Design of Chemical Catalysts and Ligands for Organic Reactions

The use of piperazine derivatives as ligands for transition metal catalysts is a growing area of research. rsc.org The ability of the nitrogen atoms to coordinate with metal centers makes them effective scaffolds for designing new catalytic systems.

4-(2-Fluoroethyl)piperazin-1-amine possesses key attributes of an effective ligand:

Chelation : The primary amine and the endocyclic tertiary amine can act as a bidentate N,N'-donor set, chelating to a single metal center. This chelation effect typically leads to the formation of thermodynamically stable metal complexes.

Electronic Tuning : The electron-withdrawing nature of the fluoroethyl group can modulate the electron density at the coordinated metal center. This tuning of the electronic properties of the catalyst can influence its reactivity, selectivity, and turnover frequency in catalytic cycles.

Versatility : Piperazine-based ligands have been successfully employed in various catalytic reactions. For example, rhodium complexes have been used for the carbonylation of C-H bonds in the piperazine ring itself. acs.org The specific structure of 4-(2-Fluoroethyl)piperazin-1-amine could be adapted for a range of transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

The synthesis of coordination polymers using piperazine as a linking ligand further underscores its utility in catalysis, where the framework can provide access to well-defined, recyclable catalytic sites. nih.gov

Utilization as Chemical Probes in In Vitro Biochemical Systems (Focus on tool development, not biological effect)

The development of chemical probes is essential for studying biological systems, and the structure of 4-(2-Fluoroethyl)piperazin-1-amine is well-suited for the creation of specialized molecular tools, particularly for NMR-based studies. nih.govnih.gov

The primary application in this area is its potential as a ¹⁹F NMR probe. nih.gov Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high sensitivity, and the near-total absence of fluorine in most biological systems, which eliminates background signals. acs.orgnih.gov

Key features of 4-(2-Fluoroethyl)piperazin-1-amine for tool development include:

Functional Handle for Conjugation : The primary amine provides a reactive site for covalent attachment to other molecules. It can be easily coupled to peptides, drugs, or other biomolecules of interest using standard amide bond formation chemistry.

¹⁹F NMR Reporter Group : Once conjugated to a target, the fluoroethyl group serves as a ¹⁹F NMR reporter. The chemical shift of the fluorine nucleus is highly sensitive to its local environment. acs.org Binding events, conformational changes, or enzymatic activity near the probe can be detected as a change in the ¹⁹F NMR signal, allowing for quantitative analysis of molecular interactions. nih.govnih.gov

Modular Design : The molecule acts as a modular building block. It combines the targeting function (via conjugation at the amine) with the detection function (the ¹⁹F label) in a single, compact unit. This approach is central to the design of modern chemical probes. alfa-chemistry.com

This strategy allows for the creation of custom probes to study protein-ligand interactions, enzyme kinetics, and other biochemical processes in vitro without the need for fluorescent or radioactive labeling. nih.govacs.org

Conclusion and Future Perspectives in Academic Research

Summary of Key Chemical Discoveries and Methodological Advances

While dedicated research on 4-(2-fluoroethyl)piperazin-1-amine is not extensively documented, its constituent functional groups have been the subject of significant investigation. The piperazine (B1678402) core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to improve the physicochemical properties of molecules. mdpi.comresearchgate.netnih.gov The introduction of a fluoroethyl group can enhance metabolic stability and binding affinity to biological targets.

Methodological advancements in the synthesis of piperazine derivatives are highly relevant. Traditional methods often involve the reaction of bis(2-haloethyl)amines with an appropriate amine. mdpi.com More recent and sophisticated approaches include C-H functionalization, which allows for the direct introduction of substituents onto the piperazine ring, offering a more efficient and versatile route to novel derivatives. mdpi.comencyclopedia.pubresearchgate.net The synthesis of N-substituted piperazines has also been a major focus, with numerous strategies developed for attaching various functional groups to the nitrogen atoms of the piperazine ring. mdpi.comorganic-chemistry.org

The synthesis of 2-fluoroethylamine has been optimized over the years, with modern methods achieving high yields through processes like the reaction of 2-fluoro-1-haloethane with potassium phthalimide (B116566) followed by hydrolysis. These advancements in synthetic methodologies for both piperazine derivatives and fluoroethylamines provide a solid foundation for the potential synthesis of 4-(2-fluoroethyl)piperazin-1-amine.

Unexplored Synthetic Challenges and Reactivity Profiles

The synthesis of 4-(2-fluoroethyl)piperazin-1-amine presents unique challenges. A key difficulty lies in the selective functionalization of the piperazine ring. The presence of two nitrogen atoms with different steric and electronic environments could lead to a mixture of products during synthesis. The primary amine at the 1-position is a strong nucleophile, which could complicate reactions intended to introduce the fluoroethyl group at the 4-position. Protecting group strategies would likely be necessary to achieve the desired regioselectivity. nih.gov

The reactivity of 4-(2-fluoroethyl)piperazin-1-amine is also an area ripe for exploration. The primary amine group is expected to undergo typical amine reactions, such as acylation, alkylation, and Schiff base formation. researchgate.net The fluoroethyl group introduces the possibility of dehydrofluorination reactions, a process that has been observed in other β-fluoroamines and can be catalyzed by certain enzymes. whiterose.ac.uk The piperazine ring itself can be susceptible to oxidation and N-nitrosation, which could be relevant in certain chemical environments. nih.gov

Directions for Advanced Computational Modeling

Computational modeling offers a powerful tool to investigate the properties of 4-(2-fluoroethyl)piperazin-1-amine in the absence of extensive experimental data. Docking studies could be employed to predict its binding affinity with various biological targets, such as G-protein coupled receptors or enzymes, where piperazine-containing molecules have shown activity. nih.gov Such studies would be guided by the known interactions of similar piperazine derivatives. nih.gov

Potential for Novel Chemical Technologies and Methodologies

The unique combination of functional groups in 4-(2-fluoroethyl)piperazin-1-amine suggests its potential utility in several novel chemical technologies and methodologies.

Medicinal Chemistry and Drug Discovery: Piperazine derivatives are widely used in drug development due to their favorable pharmacokinetic properties. nih.govjocpr.comtandfonline.com The introduction of a fluorine atom can further enhance these properties. 4-(2-Fluoroethyl)piperazin-1-amine could serve as a valuable building block for the synthesis of new drug candidates with potential applications in areas such as oncology, neuroscience, and infectious diseases. tandfonline.comrsc.orgnih.gov The primary amine provides a convenient handle for further functionalization, allowing for the creation of diverse chemical libraries for high-throughput screening.

Materials Science: Functionalized piperazines have been explored for use in materials science, for example, as components of metal-organic frameworks or as functional coatings for nanoparticles. nih.gov The presence of both a primary amine and a fluoroalkyl chain in 4-(2-fluoroethyl)piperazin-1-amine could impart unique properties to materials, such as altered surface energy or specific binding capabilities.

Bioorthogonal Chemistry: The reactivity of the primary amine could potentially be exploited in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov For instance, the amine could be used in ligation reactions to attach probes or other molecules to biomolecules.

Q & A

Q. How is 4-(2-Fluoroethyl)piperazin-1-amine synthesized, and what analytical methods confirm its structural integrity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via alkylation using fluoroethyl halides under reflux with polar aprotic solvents (e.g., DMF, DMSO) and bases like K₂CO₃ . Post-synthesis, structural confirmation employs:

- Mass Spectrometry (MS) : To verify molecular weight (e.g., m/z values for [M+H]⁺ ions) .

- ¹H NMR : To confirm substituent positions and stereochemistry. Peaks near δ 2.3–3.0 ppm indicate piperazine protons, while δ 4.5–5.0 ppm may reflect fluorine coupling in the ethyl group .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Alkylation | Fluoroethyl bromide, DMF, K₂CO₃, 80°C, 18h | Intermediate isolated via column chromatography |

Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Variation : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at intervals (0, 24, 48h). Fluorinated groups may exhibit hydrolysis at extreme pH .

- Thermal Stability : Heat samples to 40–100°C in inert atmospheres and analyze by TGA/DSC for decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in structural elucidation of fluorinated piperazine derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:

- Variable Temperature (VT) NMR : To freeze conformational changes (e.g., –40°C to 80°C in CDCl₃) .

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals, especially near δ 2.5–3.5 ppm for piperazine and fluorinated ethyl groups .

Table 2 : Example ¹H NMR Data Comparison

| Proton Group | Expected δ (ppm) | Observed δ (ppm) | Notes |

|---|---|---|---|

| Piperazine NH | 1.5–2.2 | 1.8 (broad) | Solvent-dependent broadening |

| Fluorinated CH₂ | 4.4–4.8 | 4.6 (dt, J=47 Hz) | Coupling with ¹⁹F |

Q. What computational approaches are effective in predicting the biological activity of 4-(2-Fluoroethyl)piperazin-1-amine analogs?

- Methodological Answer : Use in silico models to guide experimental design:

Q. How can enantiomeric purity of chiral 4-(2-Fluoroethyl)piperazin-1-amine derivatives be optimized during synthesis?

- Methodological Answer : Enantioselective synthesis methods include:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL catalysts in asymmetric alkylation .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak® IA) with hexane:IPA mobile phases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies involving fluorinated piperazines?

- Methodological Answer : Discrepancies may stem from assay conditions or impurities. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.